Potassium perfluorooctanoate

Overview

Description

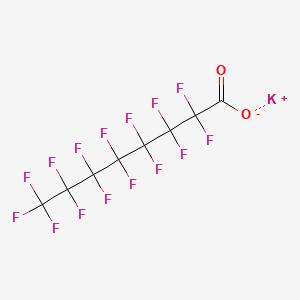

Potassium perfluorooctanoate is a perfluorinated compound where all hydrogen atoms on the carbon chain are replaced by fluorine atoms, and it terminates with a carboxylate group. This compound is known for its exceptional chemical stability and resistance to degradation, making it a persistent environmental pollutant. It is widely used in various industrial applications, including as a surfactant in the production of fluoropolymers and as a component in firefighting foams .

Mechanism of Action

Target of Action

Potassium perfluorooctanoate, also known as perfluorooctanoic acid (PFOA), primarily targets the liver . It has been found to cause hepatotoxicity in both rats and primates . The liver is a vital organ involved in detoxification, protein synthesis, and the production of biochemicals necessary for digestion.

Mode of Action

This compound interacts with its targets, causing a range of changes. In the liver, it causes hepatocellular hypertrophy, a condition characterized by an increase in the size of the liver cells . This interaction results in a steep dose-response curve, indicating that the severity of the hepatotoxic effects increases rapidly with the dosage .

Biochemical Pathways

This compound affects several biochemical pathways. One of the key pathways affected is the electron transfer system (ETS), which is crucial for energy production in cells . Exposure to this compound inhibits the ETS, leading to reduced energy production . This inhibition can have downstream effects on various cellular processes that rely on energy from the ETS.

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). Studies have shown that this compound is rapidly absorbed and reaches peak blood levels within a few hours of administration . The primary route of excretion is through urine . The elimination half-life of this compound is approximately 14–42 days .

Result of Action

The action of this compound at the molecular and cellular level results in several effects. These include hepatotoxicity, reduced feed consumption, salivation, breathing difficulties, hypoactivity, ataxia, hepatic vacuolation, reduced serum cholesterol, and in severe cases, mortality . These effects are indicative of the compound’s toxicity and its impact on the normal functioning of the body.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other chemicals in the environment can affect the compound’s action. Studies have shown that the presence of oxygen can promote the oxidation of this compound, leading to the desorption of the compound from the adsorbent interface . This underscores the importance of considering environmental factors when assessing the impact of this compound.

Biochemical Analysis

Biochemical Properties

Potassium perfluorooctanoate has been found to interact with various biomolecules. It is known for its persistency (P), its potential for bioaccumulation (B) and its toxicity (T), suggesting that it is a promising candidate for being identified as a Substance of Very High Concern (SVHC) under REACH . It is also known to bioaccumulate in biota, especially in top predators .

Cellular Effects

This compound has been found to have cytotoxic effects on cells. For instance, exposure to this compound has been shown to induce the production of reactive oxygen species (ROS), dissipation of mitochondria membrane potential and apoptosis of Hep G2 cells . Moreover, it has been found to affect the activities of various enzymes and reduce glutathione content .

Molecular Mechanism

It is known that it can overwhelm homeostasis of antioxidative systems, boost ROS generation, impact mitochondria, and affect genes expression of apoptotic regulators, which results in start-ups of apoptosis program .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, it has been found that the acute hazard quotients (HQs) of this compound were less than 1 . This suggests that the effects of this compound can vary depending on the duration of exposure.

Dosage Effects in Animal Models

In animal models, the effects of this compound have been found to vary with different dosages. For instance, chronic exposure to low dosage this compound was found to cause behavior defects and neurotoxicity through oxidative damages .

Metabolic Pathways

It is known that this compound is persistent in the environment and can accumulate in biota .

Transport and Distribution

This compound is known to be highly mobile in aqueous medium, allowing it to travel long distances in river water without further degradation . It is also known to be widely distributed in the environment, wildlife, and humans .

Subcellular Localization

It is known that this compound can be found in various environmental matrices including biota .

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium perfluorooctanoate can be synthesized by the hydrolysis of perfluorooctanoic acid with potassium hydroxide. The reaction typically involves dissolving perfluorooctanoic acid in a mixture of ethanol and water, followed by the addition of potassium hydroxide. The reaction mixture is then heated to facilitate the hydrolysis process, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the electrochemical fluorination of octanoic acid, followed by neutralization with potassium hydroxide. This method allows for the large-scale production of the compound with high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Potassium perfluorooctanoate primarily undergoes substitution reactions due to the presence of the highly electronegative fluorine atoms. These reactions often involve the replacement of the carboxylate group with other functional groups.

Common Reagents and Conditions: Common reagents used in these reactions include strong acids and bases, as well as various nucleophiles. The reactions typically occur under mild to moderate conditions, with temperatures ranging from room temperature to slightly elevated temperatures.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with a strong acid may result in the formation of perfluorooctanoic acid, while reaction with a nucleophile may yield a perfluorinated compound with a different functional group .

Scientific Research Applications

Potassium perfluorooctanoate has a wide range of scientific research applications due to its unique chemical properties. In chemistry, it is used as a surfactant in the synthesis of fluoropolymers and as a reagent in various organic reactions. In biology and medicine, it is studied for its potential effects on biological systems, including its bioaccumulation and toxicity. In industry, it is used in the production of non-stick coatings, water and stain repellents, and firefighting foams .

Comparison with Similar Compounds

- Perfluorooctanoic acid

- Perfluorooctane sulfonate

- Perfluorononanoic acid

- Perfluorooctanesulfonamide

Comparison: Potassium perfluorooctanoate is unique among these compounds due to its potassium salt form, which enhances its solubility in water. Compared to perfluorooctanoic acid and perfluorooctane sulfonate, it has similar chemical stability and resistance to degradation but differs in its specific applications and toxicity profiles. Perfluorononanoic acid and perfluorooctanesulfonamide also share similar properties but have different functional groups, leading to variations in their chemical reactivity and environmental impact .

Properties

CAS No. |

2395-00-8 |

|---|---|

Molecular Formula |

C8HF15KO2 |

Molecular Weight |

453.17 g/mol |

IUPAC Name |

potassium;2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoate |

InChI |

InChI=1S/C8HF15O2.K/c9-2(10,1(24)25)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)23;/h(H,24,25); |

InChI Key |

WZORSRJUUQCURL-UHFFFAOYSA-N |

SMILES |

C(=O)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-].[K+] |

Canonical SMILES |

C(=O)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O.[K] |

Key on ui other cas no. |

2395-00-8 |

Pictograms |

Irritant |

Related CAS |

335-67-1 (Parent) |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How effective is colesevelam hydrochloride in removing potassium perfluorooctanoate (PFOA) from the body?

A1: While the provided abstract [] mentions a study investigating the effect of colesevelam hydrochloride on the elimination of PFOA in monkeys, it does not present the findings or conclusions. Therefore, we cannot determine the effectiveness of colesevelam hydrochloride in removing PFOA from the body based on this abstract alone. Further research and access to the full paper are necessary to answer this question.

Q2: How does temperature and the concentration of gegenions affect the Critical Micelle Concentration (CMC) of this compound?

A2: Unfortunately, the provided abstract [] does not provide specific details on the relationship between temperature, gegenion concentration, and CMC of this compound. To understand these specific effects, access to the full research paper is required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2-Dichloro-1-(1-oxa-4-azaspiro[4.5]decan-4-yl)ethanone](/img/structure/B1587551.png)